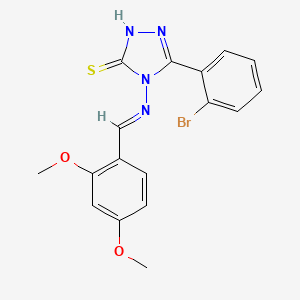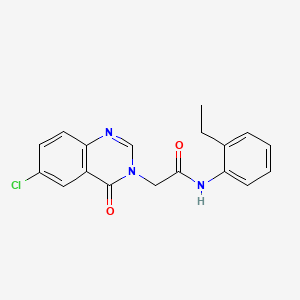
2-Cyano-N-methyl-3-(1-naphthyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-methyl-3-(1-Naphthyl)acrylamid ist eine organische Verbindung mit der Summenformel C15H12N2O und einem Molekulargewicht von 236,276 g/mol Es ist ein Derivat von Acrylamid mit einer Cyanogruppe, einer Naphthylgruppe und einer Methylgruppe am Stickstoffatom.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyano-N-methyl-3-(1-Naphthyl)acrylamid beinhaltet typischerweise die Reaktion von 1-Naphthylamin mit Acrylnitril in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann mit Methyliodid methyliert wird, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege auf einer größeren Skala mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Cyano-N-methyl-3-(1-Naphthyl)acrylamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.
Substitution: Die Naphthylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern häufig einen Lewis-Säure-Katalysator wie Aluminiumchlorid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Naphthochinonen.
Reduktion: Bildung von 2-Amino-N-methyl-3-(1-Naphthyl)acrylamid.
Substitution: Verschiedene substituierte Naphthyl-Derivate abhängig vom verwendeten Elektrophil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-3-(1-naphthyl)acrylamide typically involves the reaction of 1-naphthylamine with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-methyl-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-amino-N-methyl-3-(1-naphthyl)acrylamide.
Substitution: Various substituted naphthyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-methyl-3-(1-Naphthyl)acrylamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antitumor- und antimikrobieller Aktivität.
Industrie: Wird bei der Entwicklung von fortgeschrittenen Materialien und Polymeren verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Cyano-N-methyl-3-(1-Naphthyl)acrylamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Cyanogruppe kann als Elektrophil wirken und Reaktionen mit Nukleophilen in biologischen Systemen erleichtern. Die Naphthylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Proteinen oder Enzymen verbessern, wodurch deren Aktivität möglicherweise moduliert wird .
Wirkmechanismus
The mechanism of action of 2-Cyano-N-methyl-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The naphthyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Cyano-3-(1-Naphthyl)acrylamid: Fehlt die Methylgruppe am Stickstoffatom.
2-Cyano-3-(2-Nitrophenyl)acrylamid: Enthält eine Nitrophenylgruppe anstelle einer Naphthylgruppe.
2-Cyano-3-(2-Thienyl)acrylamid: Enthält eine Thienylgruppe anstelle einer Naphthylgruppe.
Einzigartigkeit
2-Cyano-N-methyl-3-(1-Naphthyl)acrylamid ist aufgrund des Vorhandenseins der Methylgruppe am Stickstoffatom einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Naphthylgruppe trägt ebenfalls zu seinen besonderen Eigenschaften bei und macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
Molekularformel |
C15H12N2O |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(E)-2-cyano-N-methyl-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O/c1-17-15(18)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3,(H,17,18)/b13-9+ |
InChI-Schlüssel |
PCWJYGSKTSIZDG-UKTHLTGXSA-N |
Isomerische SMILES |
CNC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N |
Kanonische SMILES |
CNC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973638.png)
![2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11973642.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)

![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)


![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)


![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)
